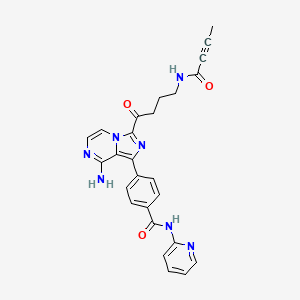
ACP-5862
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACP-5862 是阿卡拉布替尼的主要循环活性代谢产物,阿卡拉布替尼是一种共价布鲁顿酪氨酸激酶抑制剂。阿卡拉布替尼已被批准用于治疗复发或难治性套细胞淋巴瘤以及慢性淋巴细胞白血病或小淋巴细胞淋巴瘤。 已在人血浆循环中观察到 this compound,并且以其对布鲁顿酪氨酸激酶的强效和选择性抑制而闻名 .
作用机制
ACP-5862 通过共价抑制布鲁顿酪氨酸激酶发挥其作用。 该化合物与激酶共价结合,导致其抑制 . 这种抑制破坏了布鲁顿酪氨酸激酶介导的信号通路,这些通路对于某些癌细胞的存活和增殖至关重要 . 涉及的分子靶点和通路包括细胞色素 P450 3A4 酶,该酶负责 this compound 的形成和代谢 .
生化分析
Biochemical Properties
ACP-5862 has been observed to be a potent and selective covalent inhibitor of BTK . It has a twofold lower potency than acalabrutinib but with similar high kinase selectivity . Like acalabrutinib, this compound was the most selective toward BTK relative to ibrutinib and zanubrutinib .
Cellular Effects
This compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients . It is suggested that this compound’s covalent binding properties and potential contribution to clinical efficacy of acalabrutinib influence acalabrutinib clearance and this compound formation and clearance .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent inhibition of wild-type BTK . This inhibition is observed in a biochemical kinase assay .
Temporal Effects in Laboratory Settings
The current data suggest that this compound may contribute to the clinical efficacy observed in acalabrutinib-treated patients over time . This indicates the value of proactive metabolite identification and pharmacological characterization .
Metabolic Pathways
This compound formation and metabolism are influenced by CYP3A4, as indicated by recombinant cytochrome P450 (rCYP) reaction phenotyping . This compound formation K m (Michaelis constant) and V max were 2.78 μM and 4.13 pmol/pmol CYP3A/min, respectively .
Transport and Distribution
Acalabrutinib and this compound were found to be substrates of multidrug resistance protein 1 and breast cancer resistance protein but not OATP1B1 or OATP1B3 . This suggests that these proteins may play a role in the transport and distribution of this compound within cells and tissues.
准备方法
化学反应分析
ACP-5862 经历各种化学反应,包括氧化和还原。 细胞色素 P450 3A4 酶在其形成和代谢中起着至关重要的作用 . 这些反应形成的主要产物包括吡咯烷环开环酮或酰胺 . 这些反应中常用的试剂和条件包括特定浓度的阿卡拉布替尼和酶,在一定浓度范围内测量反应动力学 .
科学研究应用
ACP-5862 在科学研究中具有重要的应用,特别是在化学、生物学、医学和工业领域。 在医学领域,它有助于阿卡拉布替尼在治疗套细胞淋巴瘤以及慢性淋巴细胞白血病或小淋巴细胞淋巴瘤中的临床疗效 . 该化合物的强效和选择性抑制布鲁顿酪氨酸激酶使其成为研究激酶抑制及其对各种细胞通路影响的宝贵工具 . 此外,this compound 在药物相互作用中的作用及其对药理活性的潜在贡献是活跃的研究领域 .
相似化合物的比较
属性
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAATUBTUPPERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: ACP-5862 (4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide) is a pharmacologically active metabolite of the drug acalabrutinib. Like its parent compound, this compound is a covalent inhibitor of Bruton tyrosine kinase (BTK) [, , , ]. This means it forms a strong, irreversible bond with the BTK enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B cells []. By inhibiting BTK, this compound disrupts B-cell receptor signaling, leading to downstream effects like decreased B-cell activation and proliferation.
A: Preclinical studies have shown that this compound exhibits a kinase selectivity profile similar to acalabrutinib []. Both compounds demonstrated high selectivity for BTK, with limited off-target activity against other kinases, including closely related Tec kinases and kinases possessing a cysteine residue at the analogous position to Cys481 in BTK.
A: While both this compound and acalabrutinib are covalent BTK inhibitors, this compound exhibits a 2-fold lower potency compared to acalabrutinib []. This difference stems from a slower inactivation rate (kinact) of this compound towards BTK, despite having a similar binding affinity (KI).
A: this compound is primarily generated through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib [, ]. It circulates at higher concentrations than its parent drug in humans [, ]. Acalabrutinib, and by extension this compound, exhibits rapid absorption and elimination, with maximum concentration reached in less than an hour and an elimination half-life under two hours [].
A: The presence of this compound, with its own intrinsic BTK inhibitory activity, significantly influences the drug-drug interaction profile of acalabrutinib, particularly concerning CYP3A inhibitors. While acalabrutinib is a sensitive substrate of CYP3A, leading to significant exposure increases when co-administered with CYP3A inhibitors, the combined exposure of acalabrutinib and this compound is less affected []. This suggests that considering the total active components, including the active metabolite, is crucial for interpreting potential drug interactions.
A: Studies have investigated the effect of hepatic impairment on acalabrutinib pharmacokinetics. While mild and moderate hepatic impairment showed a slight increase in acalabrutinib exposure, severe hepatic impairment resulted in a significant 5-fold increase []. Interestingly, the metabolite-to-parent ratio (this compound/acalabrutinib) decreased in severe hepatic impairment. These findings suggest that dose adjustment for acalabrutinib is necessary in patients with severe hepatic impairment, while no adjustment is required for mild to moderate impairment.
A: While the original acalabrutinib capsule formulation showed reduced bioavailability with PPIs due to pH-dependent solubility, a new maleate salt formulation (acalabrutinib maleate tablet, AMT) demonstrates pH-independent release [, ]. AMT exhibits bioequivalent exposure to the capsule formulation regardless of PPI co-administration or food intake. Importantly, both formulations achieve comparable BTK occupancy, suggesting similar clinical efficacy. This highlights the importance of formulation strategies in optimizing drug delivery and mitigating potential drug interactions.
A: Research suggests that circulating tumor DNA (ctDNA) analysis, particularly monitoring copy number changes and total cfDNA levels, might be useful for predicting treatment response to acalabrutinib in combination with other agents like AZD9150 []. Early clearance of copy number variations and decreased cfDNA levels correlated with better clinical responses in a study involving relapsed diffuse large B-cell lymphoma patients. This highlights the potential of ctDNA analysis as a valuable biomarker in this context.
ANone: Although not directly addressed in the provided research articles, the development of resistance to BTK inhibitors, including mutations in BTK itself, is a known clinical challenge. Further research is necessary to determine if this compound is susceptible to the same resistance mechanisms as acalabrutinib and other BTK inhibitors.
A: Population pharmacokinetic modeling, which analyzes data from a large group of patients, has been instrumental in characterizing the pharmacokinetics of acalabrutinib and this compound [, ]. This approach helps identify factors contributing to inter-individual variability in drug exposure and can inform dosing strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
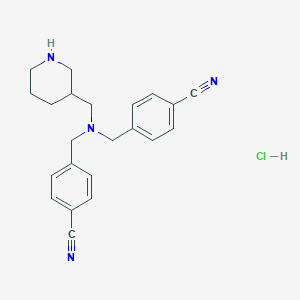

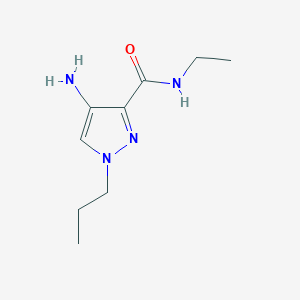
![5-((3,4-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2622190.png)
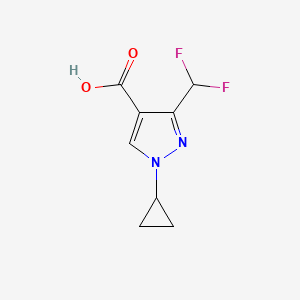
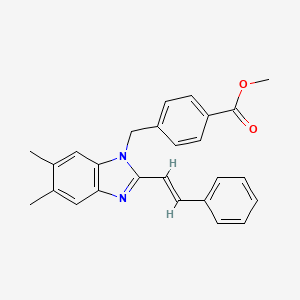
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2622193.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2622198.png)
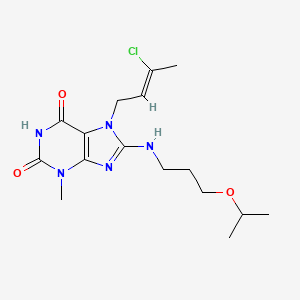
![3-(2-Methoxyethyl)-1-[1-(thiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2622201.png)
![ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622203.png)
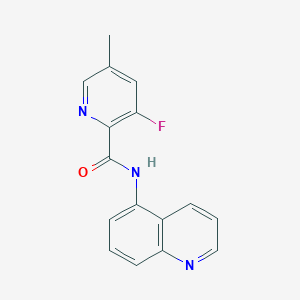
![ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2622206.png)
![(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one](/img/structure/B2622207.png)
